molecular formula C₂₄H₃₇N₇O₈ B612745 52580-29-7 CAS No. 52580-29-7

52580-29-7

Cat. No.: B612745
CAS No.: 52580-29-7
M. Wt: 551.59
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Description

Historical Perspectives on Angiotensin Peptide Research

The history of angiotensin research dates back to the late 19th century. In 1898, Robert Tigerstedt and Per Bergman in Sweden discovered that an extract from rabbit kidneys increased blood pressure, naming this substance "renin" from the Latin word for kidney. mdpi.comahajournals.org This finding established a connection between the kidney and blood pressure regulation. Decades later, in the 1930s, two independent research groups, one in Argentina led by Eduardo Braun Menéndez and another in the United States led by Irvine Page, independently discovered a novel vasopressor agent released by renin. ahajournals.orgnih.govresearchgate.net The Argentine group named it "hypertensin," while the U.S. group called it "angiotonin." ahajournals.orgnih.govresearchgate.net To resolve the nomenclature difference, in 1958, Braun Menéndez and Irvine Page suggested the combined name "angiotensin" for the peptide, which became widely accepted. ahajournals.orgnih.govresearchgate.net Subsequent research elucidated the enzymatic cascade involved in the formation of angiotensin peptides and identified angiotensin II as a primary effector peptide of the RAAS. mdpi.com The development of pharmacological agents targeting the RAS, such as ACE inhibitors and angiotensin II receptor blockers, further underscored the system's importance in regulating blood pressure and its role in various cardiovascular and renal diseases. mdpi.comnih.govahajournals.org

Overview of the Renin-Angiotensin-Aldosterone System (RAAS) and its Components

The RAAS is a multi-organ endocrine system that is typically activated in response to decreased renal blood flow, reduced sodium delivery to the distal convoluted tubule, or sympathetic stimulation. cusabio.comnih.govteachmephysiology.comnumberanalytics.com The primary components of the classical RAAS pathway include renin, angiotensinogen (B3276523), angiotensin I, angiotensin-converting enzyme (ACE), angiotensin II, and aldosterone (B195564). clevelandclinic.orgcusabio.comnih.gov

The process begins in the kidneys, where specialized cells called juxtaglomerular cells release the enzyme renin into the circulation, often triggered by a drop in blood pressure. wikipedia.orgclevelandclinic.orgcusabio.comteachmephysiology.com Renin acts on angiotensinogen, a protein primarily synthesized and secreted by the liver, cleaving it to produce the inactive decapeptide angiotensin I. wikipedia.orgclevelandclinic.orgcusabio.comnih.govteachmephysiology.com As angiotensin I circulates, particularly through the lungs and kidneys where ACE is abundant on the surface of vascular endothelial cells, it is converted by ACE into the biologically active octapeptide angiotensin II. wikipedia.orgclevelandclinic.orgcusabio.comteachmephysiology.comnews-medical.net

Angiotensin II is a potent peptide with multiple functions. It is a strong vasoconstrictor, causing blood vessels to narrow and thereby increasing blood pressure. wikipedia.orgclevelandclinic.orgcusabio.comnews-medical.netcvphysiology.com Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and consequently higher blood pressure. wikipedia.orgclevelandclinic.orgcusabio.comteachmephysiology.comnews-medical.netcvphysiology.com Furthermore, angiotensin II can stimulate the release of antidiuretic hormone (ADH) from the pituitary gland, which also enhances water reabsorption in the kidneys, and can stimulate thirst. wikipedia.orgnews-medical.netcvphysiology.com

Key components and their roles in the classical RAAS cascade are summarized in the table below:

ComponentOrigin/LocationAction
ReninJuxtaglomerular cells in kidneysCleaves angiotensinogen to angiotensin I. wikipedia.orgcusabio.comnih.govteachmephysiology.com
AngiotensinogenLiverSubstrate for renin; cleaved to form angiotensin I. wikipedia.orgcusabio.comnih.govteachmephysiology.com
Angiotensin IFormed from angiotensinogen by reninInactive precursor peptide. wikipedia.orgcusabio.comnih.govnews-medical.net
ACEPrimarily vascular endothelium (lungs, kidneys)Converts angiotensin I to angiotensin II. wikipedia.orgcusabio.comteachmephysiology.comnews-medical.net
Angiotensin IIFormed from angiotensin I by ACEPotent vasoconstrictor; stimulates aldosterone and ADH release. wikipedia.orgclevelandclinic.orgcusabio.comnews-medical.netcvphysiology.com
AldosteroneAdrenal cortexIncreases sodium and water reabsorption in kidneys. wikipedia.orgclevelandclinic.orgcusabio.comteachmephysiology.comnews-medical.netcvphysiology.com

Position of Angiotensin II (1-4) within the Angiotensin Peptide Cascade

While angiotensin II (Ang II, Ang-(1-8)) is considered the primary active peptide of the classical RAAS, the system involves a complex cascade of peptide processing that generates several other angiotensin fragments with biological activity, including Angiotensin II (1-4) (Ang IV). wikipedia.orgnih.govnih.govresearchgate.net

Angiotensin II (1-4) is formed through the further breakdown of angiotensin II. Angiotensin II (Ang-(1-8)) can be metabolized by aminopeptidases to form angiotensin III (Ang-(2-8)). wikipedia.orgnih.gov Angiotensin III can then be further cleaved by aminopeptidase (B13392206) N (APN) to generate angiotensin IV (Ang-(3-8)), which corresponds to Angiotensin II (1-4) in the context of the original angiotensinogen sequence numbering. wikipedia.orgnih.govresearchgate.net

The formation of Angiotensin II (1-4) is part of the broader proteolytic cascade of the RAAS. While Ang II is the main effector peptide acting through AT1 and AT2 receptors, other fragments like Angiotensin II (1-4) also exert biological effects, often mediated through distinct receptors, such as the AT4 receptor, now identified as insulin-regulated aminopeptidase (IRAP). nih.govresearchgate.netnih.gov Research into the specific roles and functions of these smaller angiotensin peptides, including Angiotensin II (1-4), continues to expand the understanding of the intricate nature of the RAAS beyond the classical pathway. nih.govnih.gov

The angiotensin peptide cascade can be visualized as a series of enzymatic cleavages:

Angiotensinogen --(Renin)--> Angiotensin I (Ang-(1-10)) --(ACE)--> Angiotensin II (Ang-(1-8)) --(Aminopeptidases)--> Angiotensin III (Ang-(2-8)) --(Aminopeptidase N)--> Angiotensin II (1-4) (Ang-(3-8))

Other pathways and enzymes, such as ACE2 and neprilysin, also contribute to the generation of various angiotensin fragments, adding to the complexity of the system. nih.govresearchgate.net For instance, ACE2 can cleave Ang I to Ang-(1-9) and Ang II to Ang-(1-7), peptides that are often considered to have counter-regulatory effects to those of Ang II. nih.govresearchgate.netresearchgate.net

The specific biological actions of Angiotensin II (1-4) are an area of ongoing research, and while it is derived from Ang II, its effects can be distinct and mediated through different mechanisms and receptors. nih.govnih.gov

Properties

CAS No.

52580-29-7

Molecular Formula

C₂₄H₃₇N₇O₈

Molecular Weight

551.59

sequence

One Letter Code: DRVY

Origin of Product

United States

Biogenesis, Metabolism, and Enzymatic Processing of Angiotensin Ii 1 4

Endogenous Production Pathways

Angiotensin II is primarily generated through the enzymatic cleavage of its precursor peptides. While the classical pathway involving Angiotensin-Converting Enzyme (ACE) is well-established, alternative pathways also contribute to its endogenous production.

The predominant pathway for Angiotensin II formation involves the action of Angiotensin-Converting Enzyme (ACE). ACE is a di-peptidyl carboxypeptidase found in various tissues, particularly abundant on the endothelial cell membranes of the pulmonary circulation. nih.govcvpharmacology.comconsensus.appwikipedia.org ACE cleaves the inactive decapeptide Angiotensin I, removing the two C-terminal amino acids (Leucine and Histidine), to produce the active octapeptide Angiotensin II. nih.govcvpharmacology.comconsensus.apppharmacologyeducation.orgnih.gov This conversion is a rate-limiting step in the classical RAS pathway. nih.gov

The process begins with renin, an enzyme released by the kidneys, cleaving angiotensinogen (B3276523) (a protein primarily synthesized by the liver) to form Angiotensin I. nih.govnih.gov Angiotensin I, which has no known biological activity, then serves as the substrate for ACE. nih.govfishersci.se

PrecursorEnzymeProduct
AngiotensinogenReninAngiotensin I
Angiotensin IACEAngiotensin II

Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, plays a counter-regulatory role in the RAS by primarily degrading Angiotensin II. frontiersin.orgwikipedia.org ACE2 is a monocarboxypeptidase that cleaves Angiotensin II to form the heptapeptide (B1575542) Angiotensin-(1-7). frontiersin.orgwikipedia.orgresearchgate.netbiorxiv.orgfrontiersin.orgplos.orgresearchgate.netahajournals.org Angiotensin-(1-7) is considered a vasodilator and has effects that often oppose those of Angiotensin II, contributing to a balance within the RAS. frontiersin.orgwikipedia.orgbiorxiv.orgahajournals.org

In addition to degrading Angiotensin II, ACE2 can also cleave Angiotensin I to form Angiotensin-(1-9). frontiersin.orgfrontiersin.org Angiotensin-(1-9) can then be further processed by ACE to form Angiotensin-(1-7). frontiersin.org

SubstrateEnzymeProduct
Angiotensin IIACE2Angiotensin-(1-7)
Angiotensin IACE2Angiotensin-(1-9)
Angiotensin-(1-9)ACEAngiotensin-(1-7)

Research indicates that ACE2 deficiency can enhance Angiotensin II-mediated effects, highlighting its importance as a negative regulator of the RAS. plos.org

While ACE is the primary enzyme responsible for Angiotensin II formation in the classical pathway, alternative, non-ACE pathways also contribute significantly to its production, particularly in specific tissues. consensus.appjacc.orgeurekaselect.comresearchgate.netnih.gov Serine proteases, such as chymase, cathepsin G, tonin, kallikrein, and elastase-2, are capable of converting Angiotensin I directly to Angiotensin II. eurekaselect.comresearchgate.netnih.gov

Chymase, an enzyme predominantly found in mast cells located within the interstitium of various tissues, including the heart, is considered a particularly important non-ACE Angiotensin II-generating enzyme in humans. consensus.appjacc.orgeurekaselect.comphysiology.orgphysiology.org Studies have shown that chymase can have a higher catalytic activity for the conversion of Angiotensin I to Angiotensin II compared to ACE in certain contexts. physiology.orgphysiology.org The contribution of ACE and chymase to Angiotensin II formation can vary depending on the tissue and species. physiology.org Non-ACE pathways can be especially relevant when the ACE pathway is inhibited. jacc.orgphysiology.org

PrecursorEnzyme (Examples)Product
Angiotensin IChymase, Cathepsin G, Tonin, etc.Angiotensin II

Degradation and Metabolite Formation

Angiotensin II is a relatively short-lived peptide with a half-life of less than 60 seconds in circulation, as it is rapidly degraded by various peptidases. nih.gov This degradation process leads to the formation of several smaller peptide fragments, some of which also possess biological activity.

A primary route of Angiotensin II degradation is the sequential removal of N-terminal amino acids by aminopeptidases. ahajournals.orgscielo.org.mxijcep.orgkarger.com Angiotensin II is metabolized to Angiotensin III (Ang III), a heptapeptide, primarily by the action of aminopeptidase (B13392206) A (APA). researchgate.netahajournals.orgscielo.org.mxijcep.orgahajournals.org APA cleaves the N-terminal aspartic acid residue from Angiotensin II. ahajournals.orgijcep.org

Subsequently, Angiotensin III can be further metabolized to Angiotensin IV (Ang IV), a hexapeptide, by aminopeptidase N (APN). researchgate.netahajournals.orgahajournals.org APN removes the N-terminal arginine residue from Angiotensin III. ahajournals.orgahajournals.org Angiotensin IV can also be formed directly from Angiotensin II by the action of dipeptidyl aminopeptidase I-III. researchgate.netscielo.org.mx

Angiotensin III and Angiotensin IV are not merely inactive breakdown products; they have been shown to exert their own physiological effects, although often with different potencies and receptor preferences compared to Angiotensin II. nih.govijcep.orgahajournals.org For instance, Angiotensin III has significant aldosterone-stimulating activity. nih.govijcep.org

SubstrateEnzymeProduct
Angiotensin IIAminopeptidase AAngiotensin III
Angiotensin IIIAminopeptidase NAngiotensin IV
Angiotensin IIDipeptidyl aminopeptidase I-IIIAngiotensin IV

The term "angiotensinases" is a general functional classification for the various peptidases that degrade angiotensins, including Angiotensin II and its metabolites. nih.gov These enzymes are widely distributed throughout the body and contribute to the rapid inactivation of angiotensin peptides, thereby tightly regulating their local and systemic concentrations. researchgate.netjacc.orgahajournals.orgscielo.org.mxijcep.orgkarger.comahajournals.org

Beyond the specific aminopeptidases (APA and APN) involved in forming Angiotensin III and Angiotensin IV, other peptidases, such as neprilysin and various endo- and carboxypeptidases, can also contribute to the further breakdown of angiotensin peptides into smaller, often inactive, fragments. researchgate.net The collective action of these angiotensinases is crucial for terminating the biological signals initiated by Angiotensin II and maintaining cardiovascular homeostasis.

Enzyme ClassExamples of Enzymes InvolvedSubstratesProducts
AminopeptidasesAminopeptidase A (APA), Aminopeptidase N (APN)Angiotensin II, Angiotensin IIIAngiotensin III, Angiotensin IV
OthersNeprilysin, Endopeptidases, CarboxypeptidasesAngiotensin II, Angiotensin III, Angiotensin IVSmaller, often inactive, peptide fragments

The chemical compound with CAS number 52580-29-7 is Angiotensin II (1-4), also widely known as Angiotensin IV (Ang IV) oup.comacs.org. Ang IV is a hexapeptide fragment derived from Angiotensin II oup.commdpi.com. While Angiotensin II is the primary effector peptide of the Renin-Angiotensin System (RAS) and primarily acts through the AT1 and AT2 receptors, Ang IV has distinct pharmacological properties and receptor interactions nih.govmdpi.comactaneurologica.benih.gov.

Receptor Pharmacology and Molecular Interactions of Angiotensin II (1-4)

Angiotensin II (1-4) (Ang IV) interacts with several receptors within the broader context of the Renin-Angiotensin System. While often associated with a specific binding site historically termed the AT4 receptor, Ang IV also demonstrates interactions, albeit typically with lower affinity, with other angiotensin receptor subtypes including AT1R and AT2R mdpi.comactaneurologica.befrontiersin.org. The purported AT4 receptor has been identified as the enzyme insulin-regulated aminopeptidase (IRAP) oup.commdpi.commdpi.comguidetopharmacology.org.

Angiotensin Receptor Subtypes and Ligand Binding Specificity

The Renin-Angiotensin System involves several key receptors: the Angiotensin II Type 1 Receptor (AT1R), the Angiotensin II Type 2 Receptor (AT2R), the Mas receptor (MasR), and the Mas-related G protein-coupled receptor member D (MrgD) nih.govmdpi.comimrpress.comahajournals.orgelsevier.es. While Ang II is the primary ligand for AT1R and AT2R, other angiotensin peptides, including Ang IV, Ang (1-7), and Alamandine, interact with these and other receptors, contributing to the diverse physiological roles of the RAS nih.govmdpi.comnih.govimrpress.comahajournals.orgelsevier.esencyclopedia.pub.

Angiotensin II Type 1 Receptor (AT1R) Interactions

Angiotensin IV binds to the AT1 receptor, but typically at micromolar concentrations, indicating a lower affinity compared to Angiotensin II frontiersin.org. While Ang II is a full agonist for AT1R, the interaction of Ang IV with AT1R is less characterized in terms of its functional outcome at physiological concentrations actaneurologica.be. Some research suggests that Ang IV, similar to Ang II and AT2R activation, might present an antagonistic effect towards the classic AT1R in certain contexts mdpi.com. Ang IV can bind to AT1Rs when present in high concentrations mdpi.com.

Angiotensin II Type 2 Receptor (AT2R) Interactions

Similar to its interaction with AT1R, Angiotensin IV binds to the AT2 receptor with low affinity, typically in the micromolar range actaneurologica.befrontiersin.org. While Ang II is a high-affinity ligand for AT2R, the functional consequences of Ang IV binding to AT2R are less extensively studied compared to its interaction with the AT4 receptor/IRAP nih.govresearchgate.net. However, some studies suggest involvement of the AT2 receptor in Ang IV-mediated effects, such as improvements in endothelial function oup.com.

Mas Receptor and MrgD Receptor Interactions with Angiotensin Peptides (e.g., Angiotensin (1-7), Alamandine)

The Mas receptor is primarily recognized as a putative receptor for Angiotensin (1-7) nih.govactaneurologica.beimrpress.comahajournals.orgelsevier.es. Angiotensin (1-7) binds to MasR with high affinity mdpi.com. The MrgD receptor is another important component of the alternative RAS axis and has been identified as a receptor for Alamandine imrpress.comahajournals.orgelsevier.esmdpi.com. Alamandine is an analog of Ang (1-7) mdpi.comimrpress.comahajournals.org. While Ang IV's primary high-affinity binding site is IRAP (AT4R), Ang (1-7) has also been shown to bind to AT2Rs with small affinity and MrgDs mdpi.comresearchgate.net. Some studies initially suggested Ang (1-7), Ang III, and Ang IV could induce arachidonic acid release via Mrg family receptors, including MrgD, though the primary ligands for Mas and MrgD are Ang (1-7) and Alamandine, respectively mdpi.comresearchgate.net.

Structural Basis of Receptor-Ligand Recognition

Understanding the structural basis of how angiotensin peptides interact with their receptors is crucial for deciphering their signaling mechanisms and for drug design nih.govbiorxiv.org. While significant progress has been made in resolving the structures of AT1R and AT2R, the structural details of Ang IV binding to IRAP (AT4R) and other receptors are still areas of active research nih.govbiorxiv.orgnih.govmdpi.comosti.gov.

Crystallographic and Molecular Modeling Studies of Receptor-Ligand Complexes

Recent advances in techniques like serial femtosecond crystallography and cryo-EM have provided valuable insights into the structures of angiotensin receptors, particularly AT1R and AT2R, often in complex with antagonists or agonists nih.govbiorxiv.orgnih.govmdpi.comosti.gov. These studies reveal the seven-transmembrane α-helical architecture characteristic of G protein-coupled receptors (GPCRs) nih.gov. Molecular modeling and docking simulations are used to predict how ligands, including angiotensin peptides, bind to these receptors and to identify critical interactions nih.govbiorxiv.orgmdpi.com. While crystal structures of AT1R bound to antagonists like ZD7155 and Olmesartan are available, providing details on antagonist binding pockets, structural information specifically on Ang IV bound to its receptors, particularly IRAP, is less abundant compared to Ang II-receptor complexes nih.govnih.govosti.gov. Molecular dynamics simulations are employed to investigate the dynamics of receptor-ligand interactions and how binding influences receptor conformation and activation biorxiv.org.

Key Amino Acid Residues Involved in Binding and Selectivity

Studies involving site-directed mutagenesis, peptide analogs, and molecular modeling have helped identify key amino acid residues in angiotensin receptors that are critical for ligand binding affinity and selectivity acs.orgnih.govfrontiersin.orgguidetopharmacology.orgbiorxiv.org. For AT1R, specific residues on or near the extracellular regions and within the transmembrane domain are important for high-affinity Ang II binding guidetopharmacology.org. While the exact residues involved in Ang IV binding to AT1R and AT2R at lower affinity are not as extensively documented as for Ang II, studies on the AT4 receptor/IRAP have indicated the importance of the N-terminal Val-Tyr-Ile residues of Ang IV for high affinity binding to this site frontiersin.org. Structure-activity relationship studies of Ang IV analogs have explored the impact of modifications to these residues on binding to IRAP acs.orgfrontiersin.org. Molecular dynamics simulations of AT2R have identified key interactions, including hydrogen bonds and hydrophobic contacts, critical for receptor stability and ligand-specific dynamics, though these studies often focus on Ang II and Ang (1-7) biorxiv.org. Differences in amino acid sequences, particularly in the binding site, contribute to the selectivity profiles between AT1R and AT2R mdpi.com.

Table 1: Angiotensin Peptides and Associated Receptors

Angiotensin PeptidePrimary ReceptorsNotes
Angiotensin II (Ang II)AT1R, AT2RHigh affinity for both; primary effector peptide nih.govnih.gov.
Angiotensin IV (Ang IV)AT4R (IRAP); Low affinity for AT1R, AT2R mdpi.comactaneurologica.befrontiersin.orgAlso known as Angiotensin II (1-4); high affinity for IRAP oup.comacs.org.
Angiotensin (1-7)MasR; Low affinity for AT2R, MrgD mdpi.comimrpress.comelsevier.esresearchgate.netPutative receptor is MasR nih.govactaneurologica.be.
AlamandineMrgD imrpress.comahajournals.orgelsevier.esmdpi.comAnalog of Ang (1-7) mdpi.comimrpress.comahajournals.org.
Angiotensin III (Ang III)AT1R (lower affinity than Ang II), AT2R (higher affinity than Ang II) mdpi.comnih.govConverted from Ang II mdpi.comimrpress.com.
Angiotensin (1-9)AT2R encyclopedia.pubConverted from Ang I by ACE2 imrpress.comencyclopedia.pub.

Table 2: Key Amino Acid Residues Involved in Angiotensin Receptor Binding (Examples)

ReceptorLigandKey Residues (Examples)Notes
AT1RAng IIResidues in extracellular regions and transmembrane domain guidetopharmacology.orgCritical for high-affinity binding guidetopharmacology.org.
AT4R/IRAPAng IVN-terminal Val-Tyr-Ile frontiersin.orgImportant for high-affinity binding to IRAP frontiersin.org.
AT2RAng II, Ang (1-7)PRO7-THR1253.33 (Ang 1-7), PHE8-LYS2155.42 (Ang II), ARG2-ASP2796.58, ARG2-ASP2977.32, TRP1002.60, MET1283.36 biorxiv.orgIdentified through molecular dynamics simulations biorxiv.org.

Receptor Pharmacology and Molecular Interactions of Angiotensin Ii 1 4

Structural Basis of Receptor-Ligand Recognition

Conformational Dynamics of Angiotensin Receptors upon Ligand Binding

The interaction of ligands with G protein-coupled receptors (GPCRs), such as the angiotensin receptors, induces conformational changes that are crucial for signal transduction. While extensive research has focused on the conformational dynamics of angiotensin receptors, particularly the Angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R), upon binding of the full-length Angiotensin II (AngII, 1-8), specific detailed studies focusing solely on the conformational changes induced by Angiotensin II (1-4) binding are limited in the provided literature.

The binding of agonists to angiotensin receptors, predominantly studied with AngII (1-8), triggers a cascade of conformational rearrangements within the receptor structure. These changes involve movements of the transmembrane helices (TMs), especially TM6 and TM7, and alterations in the intracellular loops and the C-terminus. These dynamic changes are essential for facilitating the coupling of the receptor to intracellular signaling partners, such as G proteins and β-arrestins, thereby initiating downstream cellular responses sigmaaldrich.comlabshare.cnuni-freiburg.deresearchgate.netguidetopharmacology.orgwikipedia.orgciteab.comciteab.com.

Molecular dynamics (MD) simulations are a key computational technique employed to investigate the dynamic nature of these receptor-ligand interactions and the resulting conformational landscape researchgate.netnih.govuni-freiburg.deuni.luresearchgate.net. These simulations can provide insights into the atomic-level movements and interactions that occur upon ligand binding. Crystallography and cryo-electron microscopy (cryo-EM) also contribute to understanding the structural states of angiotensin receptors in their inactive and active conformations, often stabilized by different ligands or signaling partners labshare.cnuni-freiburg.dewikipedia.org.

Studies with the full-length AngII (1-8) have shown that its binding pocket involves residues in the extracellular loops and transmembrane helices of the AT1R, and the peptide adopts an extended conformation within this site wikipedia.org. These interactions contribute to stabilizing active receptor conformations that can engage with downstream signaling molecules.

While Angiotensin II (1-4) is known to bind to the AT1 receptor sigmaaldrich.com, the precise details of how this shorter peptide fragment specifically influences the conformational dynamics of the receptor compared to the full-length AngII (1-8) are not extensively elucidated in the provided research. The general principles of GPCR activation involving transmembrane helix rearrangements and intracellular domain reorientation likely apply, but the specific nuances of the conformational changes induced uniquely by Angiotensin II (1-4) require further dedicated investigation.

Intracellular Signal Transduction Cascades Mediated by Angiotensin Ii 1 4 Receptors

Activation of Protein Kinase Cascades

Angiotensin II, primarily through the AT1 receptor, is a potent activator of various intracellular protein kinase cascades that play critical roles in mediating its diverse biological effects, including cell growth, proliferation, and inflammation researchgate.netnih.govnih.govguidetopharmacology.orgwikipedia.org.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-Regulated Kinase (ERK1/2) cascade, is significantly activated by Angiotensin II via the AT1 receptor researchgate.netnih.govguidetopharmacology.orgnih.govguidetopharmacology.orgnih.govwikipedia.org. This activation involves a series of phosphorylation events. Upon Angiotensin II binding to AT1R, protein tyrosine phosphorylation is induced, leading to the formation of a Shc-Grb2-Sos complex researchgate.net. This complex facilitates the activation of the small GTPase Ras, which in turn activates the serine/threonine kinase Raf researchgate.net. Activated Raf phosphorylates and activates MEK (MAPK/ERK kinase), which then phosphorylates and activates ERK1 and ERK2 researchgate.net. Phosphorylated ERK1/2 can translocate to the nucleus and phosphorylate various intracellular protein targets, including transcription factors researchgate.net. Angiotensin II-stimulated ERK1/2 activation has been associated with increased expression of early response genes such as c-fos, c-myc, and c-jun, as well as DNA synthesis, cell growth, and differentiation researchgate.net. Studies have shown that Ang II activates ERK1/2 in a time-dependent manner in various cell types, including vascular smooth muscle cells (VSMCs) researchgate.netguidetopharmacology.org. In VSMCs, Ang II-induced ERK1/2 activity can be blocked by inhibition of phospholipase C, suggesting a dependency on intracellular calcium wikipedia.org.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another key signaling cascade activated by Angiotensin II binding to the AT1 receptor researchgate.netijbs.comnih.govmrc.ac.ukguidetopharmacology.orgguidetopharmacology.org. The AT1 receptor can directly stimulate members of the JAK family, including JAK2 and Tyk2 researchgate.netguidetopharmacology.org. This interaction leads to the rapid tyrosine phosphorylation and activation of these kinases ijbs.comguidetopharmacology.org. Activated JAK kinases, in turn, phosphorylate STAT proteins, such as STAT1, STAT2, and STAT3 researchgate.netguidetopharmacology.orgguidetopharmacology.org. Phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes researchgate.netijbs.com. Studies have demonstrated that JAK2 can co-precipitate with the AT1 receptor, suggesting a direct physical association guidetopharmacology.org. The JAK-STAT pathway activated by Angiotensin II is implicated in the activation of early growth response genes and plays a role in cell proliferation and growth researchgate.netijbs.comguidetopharmacology.org. Angiotensin II-induced JAK/STAT activation has been observed to be biphasic in some cell types mrc.ac.uk.

Src Kinase and Focal Adhesion Kinase (FAK) Activation

Angiotensin II stimulates the activation of various intracellular tyrosine kinases, including Src kinase and Focal Adhesion Kinase (FAK), often through the AT1 receptor researchgate.netnih.govcenmed.comguidetopharmacology.orgwikipedia.org. Angiotensin II rapidly stimulates the tyrosine phosphorylation of FAK in cultured VSMCs cenmed.com. This phosphorylation appears to involve autophosphorylation of FAK and activation by mechanisms that may include Src and Csk cenmed.com. The activation of FAK leads to its translocation to focal adhesion sites and the phosphorylation of downstream proteins like paxillin (B1203293) and talin, which are involved in regulating cell morphology and movement researchgate.netcenmed.com. Src kinase can associate with FAK, forming a signaling complex that further phosphorylates downstream targets researchgate.netcenmed.comwikipedia.org. Angiotensin II-induced FAK activation plays a significant role in mediating hypertrophic responses in VSMCs researchgate.netcenmed.com. Proline-rich tyrosine kinase 2 (Pyk2), another tyrosine kinase, is also activated by Angiotensin II and can act as a link between the Angiotensin receptor and downstream signaling pathways like ERK researchgate.netnih.govcenmed.comwikipedia.org.

c-Jun N-terminal Kinase (Jnk) Activation

The c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK), is a member of the MAPK family that is activated by Angiotensin II, primarily through the AT1 receptor researchgate.netnih.govfishersci.comwikipedia.orgwikipedia.orgwikipedia.org. Angiotensin II induces a time-dependent increase in JNK activity in various cell types fishersci.comwikipedia.orgwikipedia.org. This activation can be seen relatively rapidly after Angiotensin II stimulation, peaking at different time points depending on the cell type fishersci.comwikipedia.org. In some cells, Angiotensin II-induced JNK activation may involve intracellular Ca2+ mobilization and protein kinase C (PKC) activation researchgate.netfishersci.comwikipedia.org. Activated JNK isoforms (JNK-1 and JNK-2) can translocate to the nucleus and phosphorylate transcription factors such as c-Jun, ATF-2, and Elk-1, thereby regulating gene expression researchgate.netfishersci.com. While ERK1/2 activation is often associated with cell growth, JNK activation can play a role in regulating cell growth by promoting apoptosis or inhibiting growth, depending on the cellular context researchgate.net.

Generation of Reactive Oxygen Species (ROS)

Angiotensin II is a potent stimulator of Reactive Oxygen Species (ROS) generation, primarily through the activation of NAD(P)H oxidase via the AT1 receptor researchgate.netciteab.comguidetopharmacology.orgnih.govwikipedia.orgabcam.comcenmed.comwikipedia.org. The AT1 receptor-mediated activation of non-phagocytic NAD(P)H oxidase is a major source of superoxide (B77818) anion (O2•-) production in various cardiovascular cell types abcam.comcenmed.com. Angiotensin II-induced ROS generation has been widely implicated as an important intracellular second messenger abcam.com. ROS can activate numerous downstream signaling molecules, including protein tyrosine phosphatases, protein tyrosine kinases, and transcription factors, thus contributing to the complex signaling network initiated by Angiotensin II abcam.com. Increased ROS production is linked to various pathophysiological processes, including inflammation and cardiovascular diseases citeab.comwikipedia.orgabcam.comcenmed.comwikipedia.org. The NAD(P)H oxidase-derived ROS stimulated by Angiotensin II may also promote further ROS generation from other sources, such as mitochondria wikipedia.orgabcam.comcenmed.com.

Downstream Effectors and Transcriptional Regulation (e.g., NF-κB, Proto-oncogene Expression)

The intracellular signaling cascades activated by Angiotensin II, including the MAPK and JAK/STAT pathways, converge to regulate the activity of various downstream effectors and influence gene transcription researchgate.netnih.govfishersci.comidrblab.netwikipedia.orgwikipedia.orginvivochem.cnwikipedia.org. A key downstream effector is the transcription factor Nuclear Factor-kappa B (NF-κB) guidetopharmacology.orgnih.govidrblab.netinvivochem.cn. Angiotensin II can lead to the activation of NF-κB, which plays a crucial role in inflammatory responses and fibrosis guidetopharmacology.orgnih.govidrblab.netinvivochem.cn. Activation of NF-κB involves the degradation of its inhibitor, IκB invivochem.cn. Angiotensin II has also been shown to influence the expression of members of the NF-κB family idrblab.net.

Functional Cross-talk with Other Signaling Systems

Angiotensin II (1-4), also known as Angiotensin IV (Ang IV), corresponding to CAS number 52580-29-7, is a hexapeptide derived from the processing of Angiotensin II. While Angiotensin II primarily exerts its effects through AT1 and AT2 receptors, Angiotensin IV has been shown to bind to a distinct receptor, initially termed the AT4 receptor. This receptor has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP). researchgate.netnih.govnih.govahajournals.org Research indicates that Angiotensin IV and its receptors engage in functional cross-talk with several other intracellular signaling systems.

One significant area of cross-talk involves the insulin (B600854) signaling pathway. IRAP, the AT4 receptor, is predominantly found in GLUT4 vesicles in insulin-responsive cells and is linked to insulin-dependent glucose transporters. researchgate.netnih.govnih.gov Evidence suggests that Angiotensin IV signaling, potentially through IRAP, interacts with the insulin signaling cascade. tennessee.edu This interaction may play a role in conditions associated with insulin resistance and cardiovascular disease. nih.gov

Furthermore, Angiotensin IV/IRAP signaling has been demonstrated to influence the function of N-methyl-D-aspartate (NMDA) receptors, particularly in the brain. Studies in rat prefrontal cortex neurons have shown that Angiotensin IV can inhibit NMDA currents, suggesting a cross-talk mechanism that may regulate cognitive functions. mdpi.com This inhibition was also observed with an IRAP inhibitor, supporting the involvement of the AT4R/IRAP pathway. mdpi.com

Angiotensin IV, acting via the AT4 receptor (IRAP), has also been shown to activate the nuclear transcription factor-κB (NF-κB) pathway in vascular smooth muscle cells. ahajournals.org This activation suggests a role for Angiotensin IV in inflammatory responses and vascular remodeling through cross-talk with inflammatory signaling cascades. ahajournals.org

While Angiotensin IV primarily acts through IRAP, it has also been reported to exhibit low-affinity binding to the classical Angiotensin II receptors, AT1 and AT2, at higher concentrations. researchgate.netnih.govdiva-portal.org This low-affinity interaction could potentially represent another point of functional cross-talk, although the physiological significance of this interaction is less clear compared to the high-affinity binding to IRAP.

Another form of functional interaction mediated by the Angiotensin IV receptor (IRAP) is the modulation of other peptide signaling systems. Angiotensin IV binding to IRAP inhibits its aminopeptidase activity. researchgate.netnih.gov Since IRAP is known to cleave various neuropeptides, including vasopressin and oxytocin, Angiotensin IV-mediated inhibition of IRAP can prolong the half-life and potentially enhance the effects of these endogenous peptides. researchgate.netnih.govahajournals.org This represents a functional cross-talk where the Angiotensin IV receptor influences the signaling of other peptide hormones by altering their metabolism.

Detailed research findings highlight the multifaceted nature of Angiotensin IV receptor cross-talk. For instance, studies investigating the effect of Angiotensin IV on NMDA currents in rat prefrontal cortex pyramidal neurons showed a concentration-dependent inhibition. mdpi.com

Below is a table summarizing some of the observed functional cross-talk mediated by Angiotensin II (1-4) receptors:

Angiotensin II (1-4) ReceptorInteracting Signaling System/MoleculeObserved Functional Interaction
AT4/IRAPInsulin Signaling Pathway / GLUT4Influence on insulin signaling and glucose uptake. nih.govnih.govtennessee.edu
AT4/IRAPNMDA ReceptorsInhibition of NMDA currents. mdpi.com
AT4/IRAPNF-κB PathwayActivation of NF-κB signaling. ahajournals.org
AT4/IRAPVasopressin, Oxytocin (via IRAP enzymatic inhibition)Prolongation of peptide half-life and potential enhancement of their effects. researchgate.netnih.govahajournals.org
AT4/IRAPAT1/AT2 Receptors (low affinity binding)Potential, less characterized interactions. researchgate.netnih.govdiva-portal.org

These findings underscore the complex role of Angiotensin II (1-4) and its receptors in modulating various cellular processes through intricate cross-talk with other signaling systems, contributing to diverse physiological and potentially pathophysiological outcomes.

Role of Angiotensin Ii 1 4 in Cellular and Organ Systems Research Excluding Clinical Human Trials

Cardiovascular System Research

In the cardiovascular system, Angiotensin II is recognized as a potent vasoconstrictor and a significant contributor to pathological remodeling of the heart and vasculature. mdpi.comoup.com Its effects are implicated in conditions such as hypertension, atherosclerosis, and heart failure. wjgnet.comnih.gov

Angiotensin II is a powerful vasoconstrictor, directly stimulating the contraction of vascular smooth muscle cells (VSMCs). mdpi.comnih.gov This immediate response increases vascular resistance and elevates blood pressure. mdpi.com

Receptor Mediation : The vast majority of these vasoconstrictive effects are mediated by the AT1 receptor, a G protein-coupled receptor (GPCR). mdpi.comnih.govahajournals.org

Signaling Pathways : Upon binding to the AT1 receptor, Ang II initiates a complex intracellular signaling cascade. ahajournals.org This involves the activation of Gq and G12/G13 G-proteins. nih.gov The Gq pathway stimulates phospholipase C (PLC), which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). ahajournals.orgahajournals.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). ahajournals.orgoup.com The increase in intracellular calcium is a primary driver of the actin-myosin interaction that leads to muscle contraction. ahajournals.org

Calcium Dynamics : Ang II elicits a potent biphasic contractile response in VSMCs, which is generated primarily by the mobilization of calcium from intracellular stores rather than influx from the extracellular space. nih.gov This results in a more rapid and transient contraction compared to other vasoconstrictors like endothelin-1. nih.gov

Calcium-Independent Mechanisms : In addition to calcium-dependent pathways, Ang II can also induce contraction through calcium-independent mechanisms. The activation of the G12/G13 pathway leads to the Rho/Rho kinase-mediated inhibition of myosin light chain phosphatase, which sensitizes the contractile apparatus to calcium. frontiersin.org

AgonistPrimary ReceptorKey Signaling PathwayCalcium SourceContraction Characteristics
Angiotensin II AT1Gq/PLC/IP3; G12/G13/RhoIntracellular StoresRapid, Biphasic nih.gov
Endothelin-1 ET-A/ET-BGq/PLC/IP3Intracellular & Extracellular InfluxSustained nih.gov

Beyond its acute effects on vascular tone, Angiotensin II is a critical mediator of long-term structural changes in the heart and blood vessels, collectively known as remodeling. These processes include hypertrophy (increase in cell size), fibrosis (excessive deposition of extracellular matrix), and proliferation (increase in cell number). frontiersin.orgphysiology.orgahajournals.org

Hypertrophy : Ang II directly promotes the hypertrophy of cardiac myocytes and VSMCs. ahajournals.orgoup.com In transgenic mouse models with cardiac-specific Ang II expression, hypertension leads to greater ventricular hypertrophy compared to controls. physiology.orgnih.gov This process involves the activation of multiple signaling pathways, including protein kinase C (PKC), mitogen-activated protein (MAP) kinases, and the JAK/STAT pathway. frontiersin.orgjacc.org

Fibrosis : Ang II is a potent pro-fibrotic agent, stimulating the excessive accumulation of collagen in the heart, which can lead to cardiac dysfunction. frontiersin.orgahajournals.org It stimulates cardiac fibroblasts to proliferate and synthesize extracellular matrix components. oup.com Key mediators in Ang II-induced fibrosis include transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF). frontiersin.orgnih.gov Studies have shown that blocking Ang II with an AT1 receptor antagonist can reverse and normalize interstitial fibrosis in a mouse model of hypertrophic cardiomyopathy. ahajournals.org In rats, Ang II infusion increases ventricular mRNAs for types I and III collagen. ahajournals.org

Proliferation : Angiotensin II can stimulate the proliferation of VSMCs, a key event in the development of atherosclerosis. mdpi.complos.org Research in cultured rat aortic smooth muscle cells has demonstrated that Ang II induces proliferation in a concentration-dependent manner. plos.org This effect is mediated through both AT1 and AT2 receptors and involves signaling pathways like ERK1/2 and JNK. plos.orgahajournals.org Ang II also stimulates the synthesis of growth factors such as platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF), creating an autocrine loop that promotes cell growth. jacc.orgnih.gov

Remodeling ProcessKey Cellular TargetPrimary Ang II EffectKey Mediators/Pathways
Hypertrophy Cardiac Myocytes, VSMCsIncreased cell sizePKC, MAP Kinase, JAK/STAT frontiersin.orgjacc.org
Fibrosis Cardiac FibroblastsIncreased collagen/ECM depositionTGF-β1, CTGF frontiersin.orgahajournals.orgnih.gov
Proliferation Vascular Smooth Muscle CellsIncreased cell numberPDGF, bFGF, ERK1/2, JNK jacc.orgplos.org

While Angiotensin II is primarily known as a vasoconstrictor, its interaction with the vascular endothelium reveals a more complex regulatory role. Endothelial cells express both AT1 and AT2 receptors, and their activation can trigger vasodilatory pathways that modulate the direct contractile effect on VSMCs. mdpi.comphysiology.org

Nitric Oxide (NO) Release : Stimulation of endothelial AT1 receptors by Ang II can increase intracellular calcium, which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). mdpi.comphysiology.org NO then diffuses to adjacent smooth muscle cells, causing vasodilation. mdpi.com This mechanism serves to moderate the direct vasoconstrictor effect of Ang II. mdpi.com However, in some contexts, Ang II has been shown to reduce NO levels by uncoupling eNOS. mdpi.com

AT2 Receptor-Mediated Vasodilation : The AT2 receptor is generally considered to counteract the effects of the AT1 receptor. amegroups.org Activation of AT2 receptors mediates vasodilation, often through a bradykinin-NO-cGMP signaling cascade. amegroups.orgahajournals.org This vasodilatory response has been demonstrated in various resistance vessels, including coronary microarteries. ahajournals.orgahajournals.org

Endothelial Dysfunction : In pathological states, Ang II contributes to endothelial dysfunction. It can increase the production of reactive oxygen species (ROS), such as superoxide (B77818), via the activation of NADPH oxidase. wjgnet.comnih.gov This oxidative stress impairs NO availability and promotes an inflammatory state in the endothelium, characterized by the expression of adhesion molecules like VCAM-1. nih.govahajournals.org Studies in mice have shown that Ang II infusion downregulates the expression of the TRPV4 ion channel in the endothelium, reducing NO production and leading to vascular remodeling. nih.gov

Renal System Research

Angiotensin II plays a critical role in the regulation of renal function, influencing both hemodynamics and tubular transport to control sodium and water balance. physiology.orgwikipedia.org

Angiotensin II directly modulates sodium reabsorption in the proximal tubules of the kidney, primarily by regulating the activity of the Na+/H+ exchanger 3 (NHE3), which is located on the apical membrane of the tubule cells. physiology.orgahajournals.org

Biphasic Regulation : The effect of Ang II on NHE3 is biphasic. physiology.org Low, physiological concentrations of Ang II stimulate NHE3 activity, thereby increasing sodium reabsorption. physiology.orgphysiology.org Conversely, high, pathological concentrations of Ang II inhibit NHE3 activity. physiology.org

Signaling Mechanism : The stimulation of NHE3 by low-dose Ang II is mediated by the AT1 receptor. physiology.org This activation involves a G protein-mediated reduction in intracellular cyclic AMP (cAMP) and is dependent on changes in intracellular calcium and the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). ahajournals.orgnih.gov The protein IRBIT (inositol 1,4,5-triphosphate receptor-binding protein released with IP3) has been identified as a critical mediator in this pathway, binding to NHE3 to enhance its activity. nih.gov

Impact of Oxidative Stress : Research has shown that under conditions of oxidative stress, the biphasic regulation of NHE3 by Ang II is impaired. Specifically, the inhibitory effect of high-concentration Ang II is lost, while the stimulatory effect of low-concentration Ang II is maintained, potentially contributing to sodium retention in pathological states. physiology.org

Angiotensin II ConcentrationEffect on NHE3 ActivityNet Effect on Sodium ReabsorptionKey Signaling Molecules
Low (Physiological) StimulationIncreasedAT1R, CaMKII, IRBIT physiology.orgnih.gov
High (Pathological) InhibitionDecreased(Pathway less defined) physiology.org

Angiotensin II exerts powerful control over glomerular filtration rate (GFR) by modulating the tone of both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. wikipedia.orgnih.govscientificarchives.com

Differential Effects : Ang II constricts both afferent and efferent arterioles. oregonstate.education However, its effect on the efferent arteriole is markedly greater than on the afferent arteriole, partly due to the smaller basal diameter of the efferent vessel. wikipedia.org

Other Glomerular Actions : At high concentrations, Ang II can also constrict glomerular mesangial cells, which reduces the surface area available for filtration, thereby decreasing GFR. wikipedia.org Furthermore, Ang II interacts with other regulatory systems, such as prostaglandins (B1171923) and the tubuloglomerular feedback mechanism, to fine-tune its effects on glomerular hemodynamics. wikipedia.orgnih.gov

Aldosterone (B195564) Secretion Modulation from Adrenal Cortex

The adrenal cortex, particularly the zona glomerulosa, is a primary target of the renin-angiotensin system, leading to the secretion of aldosterone, a key hormone in sodium and potassium regulation. While Angiotensin II is a potent stimulator of aldosterone release, the direct and independent role of Angiotensin II (1-4) in modulating this process is not yet extensively documented in peer-reviewed literature.

Current research on the broader renin-angiotensin system indicates that various angiotensin peptides can influence adrenal function. For instance, Angiotensin III has been shown to stimulate aldosterone secretion. wikipedia.orgwikipedia.org However, specific studies isolating the effect of Angiotensin II (1-4) on aldosterone-producing cells of the adrenal cortex are limited. The metabolism of angiotensin peptides within the adrenal gland is complex, and while Angiotensin II (1-4) may be present as a metabolite, its capacity to directly stimulate or inhibit aldosterone secretion remains an area requiring further investigation.

Angiotensin PeptideEffect on Aldosterone SecretionPrimary Receptor(s)
Angiotensin IIStimulatoryAT1 Receptor
Angiotensin IIIStimulatoryAT1 and AT2 Receptors
Angiotensin II (1-4)Data Not Widely Available-

Nervous System Research

The brain possesses its own local renin-angiotensin system, which is implicated in a variety of physiological processes, including the regulation of thirst, salt appetite, and neurodegenerative pathways.

Central Nervous System Effects (e.g., Thirst, Salt Appetite)

Angiotensin II is a well-established dipsogen, potently stimulating thirst and salt appetite through its action on specific brain regions like the subfornical organ (SFO) and the organum vasculosum of the lamina terminalis (OVLT). nih.govnih.govoxfordre.comphysiology.org These circumventricular organs lack a complete blood-brain barrier, allowing them to detect circulating peptides.

The specific contribution of Angiotensin II (1-4) to the regulation of thirst and salt appetite is not clearly defined in current scientific literature. While it is a downstream metabolite within the angiotensin cascade, research has predominantly focused on the roles of Angiotensin II and Angiotensin III in these behaviors. Whether Angiotensin II (1-4) possesses intrinsic dipsogenic or natriorexigenic properties, or if it modulates the effects of other angiotensin peptides, remains to be elucidated through targeted neurological research.

Involvement in Neurodegenerative Processes (in animal models)

The brain's renin-angiotensin system has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov This is often linked to the pro-inflammatory and pro-oxidative effects of Angiotensin II acting through the AT1 receptor. nih.gov

Studies in animal models have explored the therapeutic potential of blocking the RAS, with angiotensin receptor blockers (ARBs) and ACE inhibitors showing promise in mitigating some aspects of neurodegeneration. nih.gov However, the specific involvement of Angiotensin II (1-4) in these processes is not well-characterized. Research into the roles of other angiotensin metabolites, such as Angiotensin IV and Angiotensin (1-7), has revealed potential neuroprotective effects. nih.gov Future studies are needed to determine if Angiotensin II (1-4) exerts any direct influence, whether detrimental or beneficial, on the cellular and molecular pathways underlying neurodegenerative conditions in animal models.

Angiotensin PeptideObserved Role in Neurodegeneration Models
Angiotensin IIOften implicated in pro-inflammatory and pro-oxidative pathways that can contribute to neuronal damage. nih.gov
Angiotensin IVShows potential neuroprotective effects and involvement in cognitive function. physiology.org
Angiotensin (1-7)Often exhibits counter-regulatory, neuroprotective effects. nih.gov
Angiotensin II (1-4)Specific role not well-documented in existing research.

Neuronal Ion Channel Modulation

The excitability of neurons is critically dependent on the activity of various ion channels. Angiotensin II is known to modulate several types of neuronal ion channels, including potassium (K+) and calcium (Ca2+) channels, primarily through AT1 receptor activation. nih.govphysiology.orgahajournals.org This modulation can lead to changes in neuronal firing rates and neurotransmitter release.

The direct effect of Angiotensin II (1-4) on neuronal ion channels is an area that requires more specific investigation. While it is known that Angiotensin II (1-4) can be formed from Angiotensin I, its ability to bind to angiotensin receptors and trigger the intracellular signaling cascades that lead to ion channel modulation has not been extensively studied. wikipedia.org Understanding whether Angiotensin II (1-4) can influence neuronal excitability through direct interaction with ion channels or their associated receptors is a key question for future neuroscience research.

Immunological and Inflammatory Pathways Research

The renin-angiotensin system is increasingly recognized as a significant modulator of immune responses and inflammation. Angiotensin II, through its AT1 receptor, can promote inflammation by stimulating the production of pro-inflammatory cytokines and chemokines, and by activating immune cells such as T-lymphocytes and macrophages. physiology.orgjci.orgasm.orgnih.govahajournals.org

The specific role of Angiotensin II (1-4) in these immunological and inflammatory pathways is not well-defined. Research has largely centered on the pro-inflammatory actions of Angiotensin II and the counter-regulatory, anti-inflammatory effects of the Angiotensin (1-7)/Mas receptor axis. asm.org Determining whether Angiotensin II (1-4) possesses any intrinsic pro- or anti-inflammatory properties, or if it can modulate the activity of other immune-active angiotensin peptides, is crucial for a complete understanding of the RAS in immunity and inflammation.

Angiotensin PeptideGeneral Role in Inflammation
Angiotensin IIPro-inflammatory, mediated through AT1 receptors. physiology.orgjci.orgasm.org
Angiotensin (1-7)Generally anti-inflammatory, acting via the Mas receptor. asm.org
Angiotensin II (1-4)Specific inflammatory role is not well-established.

Metabolic Regulation Research

Beyond its classical cardiovascular and renal effects, the renin-angiotensin system is involved in regulating various aspects of metabolism, including glucose and lipid homeostasis. nih.govnih.govphysiology.orgmdpi.comiiarjournals.orgphysiology.orgahajournals.orgelsevier.esfrontiersin.org Overactivity of the RAS, particularly the Angiotensin II/AT1 receptor axis, has been linked to insulin (B600854) resistance and other metabolic dysfunctions.

The contribution of Angiotensin II (1-4) to metabolic regulation is currently an understudied area. While research has begun to uncover the metabolic roles of peptides like Angiotensin (1-7), which can have beneficial effects on glucose metabolism, the specific actions of Angiotensin II (1-4) remain largely unknown. physiology.org Investigating whether this peptide influences key metabolic processes such as glucose uptake, insulin signaling, or lipid metabolism in tissues like adipose tissue, liver, and skeletal muscle is an important avenue for future research.

Cellular Growth and Apoptosis Research (e.g., cancer cell lines in vitro)

Direct and extensive research specifically investigating the impact of Angiotensin II (1-4) on the cellular growth and apoptosis of cancer cell lines in vitro is not widely available in publicly accessible scientific literature. The majority of studies in this area have concentrated on the parent peptide, Angiotensin II, and another key metabolite, Angiotensin-(1-7).

The research landscape concerning Angiotensin II reveals a complex, often dichotomous role in cancer biology. Its effects are largely mediated through two primary receptor subtypes: Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R). Activation of AT1R is generally associated with pro-proliferative, anti-apoptotic, and pro-angiogenic effects in various cancer cell lines, including those of the lung, prostate, and endometrium. Conversely, stimulation of the AT2R often leads to opposing effects, including the induction of apoptosis and inhibition of cellular growth.

Given that Angiotensin II (1-4) is a fragment of Angiotensin II, its potential interaction with these receptors is a key area for future investigation. However, without specific studies on the binding affinity and functional activity of Angiotensin II (1-4) at these receptors, its precise role in modulating cellular growth and apoptosis in cancer cells remains speculative.

Table 1: Summary of Angiotensin II's Role in Cellular Processes of Cancer Cell Lines (In Vitro)

Cell LineEffect of Angiotensin IIReceptor ImplicatedKey Findings
Lung Cancer (e.g., NCI-H460)Increased spheroid formation and colony growthPrimarily AT1RPromotes cancer stem cell-like phenotype.
Prostate Cancer (e.g., DU-145)Can induce apoptosis, particularly with AT2R overexpressionAT2RAT2R activation is a potential therapeutic target.
Endometrial CancerIncreased proliferation and reduced apoptosisAT1RInfluences cancer-related processes depending on cell differentiation status.
Gastric Cancer (e.g., MKN45)Promoted proliferation and migrationAT1RInhibition of AT1R reduced tumor growth.
Breast Cancer (e.g., MCF-7)Stimulated growth and survivalAT1RMediated through the PI3-kinase/Akt pathway.

The data presented in the table above pertains to Angiotensin II and is provided for context. Further research is necessary to determine if Angiotensin II (1-4) exhibits similar or distinct biological activities. The metabolism of Angiotensin-(1-7) to Angiotensin-(1-4) by the enzyme neprilysin has been noted, suggesting that Angiotensin II (1-4) is a naturally occurring peptide. However, the functional consequences of this metabolic step are not yet fully understood.

Synthetic Methodologies and Chemical Modifications

Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the preparation of Angiotensin IV and its analogs. acs.orgnih.govjournalcra.comnih.govacs.orgresearchgate.net This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. Different resins, such as Merrifield, Wang, and 2-chlorotrityl chloride resins, have been employed depending on the desired protecting group strategy (e.g., Boc or Fmoc chemistry) and the nature of the C-terminal amino acid. acs.orgjournalcra.comresearchgate.net The efficiency of SPPS is influenced by factors such as the swelling and solvation of the peptide-bound resin in the reaction medium. journalcra.com Modified Fmoc chemistry, in conjunction with effective coupling and activation methods using reagents like hydroxybenzenetriazole and N,N'-diisopropylcarbodiimide, has been successfully applied for the synthesis of Angiotensin IV peptides, yielding products with high purity. researchgate.net Microwave heating has also seen increasing use in solid-phase organic synthesis, including peptide synthesis, offering advantages such as reduced reaction times, higher yields, and improved purity compared to conventional methods. diva-portal.org

Rational Design of Angiotensin II (1-4) Analogs and Derivatives

The rational design of Angiotensin IV analogs and derivatives is a significant area of research aimed at developing molecules with enhanced properties, particularly as inhibitors of IRAP. frontiersin.orgdiva-portal.orgmdpi.comresearchgate.netnih.gov This design process often involves systematic modifications of the endogenous Ang IV sequence. frontiersin.org Approaches include the stepwise replacement of natural amino acid residues with natural, unnatural, or non-peptidic building blocks. diva-portal.org Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify key residues important for binding affinity and activity. frontiersin.orgacs.org For instance, early SAR studies established the importance of the N-terminal Val-Tyr-Ile residues for high-affinity binding to the AT4 receptor. frontiersin.org

Amino Acid Substitutions and their Impact on Receptor Selectivity and Signaling Bias

Amino acid substitutions are a primary strategy in the rational design of Ang IV analogs to modulate receptor selectivity and potentially influence signaling bias. The replacement of amino acids can lead to altered interactions with target receptors like IRAP, aminopeptidase (B13392206) N (AP-N), and AT1 receptors. For example, studies involving beta-homo amino acid substitutions at various positions have shown effects on metabolic stability and selectivity for IRAP over AP-N and the AT1 receptor. acs.orgnih.gov Specifically, a combination of (R)-β2hVal substitution at the N-terminus and β3-homo-Phe substitution at position 6 resulted in an analog with high affinity and selectivity for IRAP and improved metabolic stability. acs.org Replacing the histidine residue at position 4 with various conformationally constrained amino acids has also been explored to achieve selectivity for IRAP versus AP-N and the AT1 receptor. acs.orgfigshare.comacs.orgacs.org Modifications at Tyr2 and Phe6 have also been shown to influence IRAP inhibitory activity and selectivity. frontiersin.orgresearchgate.netnih.gov While the concept of biased signaling is extensively studied for Angiotensin II at the AT1 receptor, where analogs can preferentially activate G protein or β-arrestin pathways, research on biased signaling specifically for Angiotensin IV at IRAP is less prominent in the provided results. nih.govfrontiersin.orgahajournals.orgplos.orgembopress.orgmdpi.com However, the importance of specific amino acid interactions in determining downstream effects is a general principle in peptide-receptor interactions.

Conformational Constraints and Peptide Mimetics

The introduction of conformational constraints is a powerful method to restrict the flexibility of peptide chains, which can enhance receptor selectivity and metabolic stability. frontiersin.orgdiva-portal.orgacs.orgfigshare.comacs.orgacs.orgresearchgate.netnih.gov This involves incorporating modified amino acids, implementing short-range or long-range cyclizations, and altering the peptide backbone. diva-portal.org Examples of conformational constraints include the use of beta-methyl substituted or cyclic constrained amino acids. researchgate.netnih.gov Macrocyclic peptides, encompassing ring systems of various sizes (e.g., 11-membered, 13-membered, or 14-membered rings), have been synthesized to probe bioactive conformations and improve binding to IRAP. frontiersin.orgdiva-portal.orgacs.org Disulfide cyclization is another method used to create constrained cyclic Ang IV analogs with potent IRAP inhibitory activity. acs.org Peptide mimetics are designed to mimic the essential structural features and pharmacophoric groups of Ang IV while possessing improved drug-like properties such as enhanced metabolic stability and oral bioavailability. frontiersin.orgdiva-portal.orgnih.gov This can involve replacing portions of the peptide chain with non-peptidic scaffolds that orient the critical functional groups in a similar manner to the native peptide. diva-portal.org

Development of Receptor Agonists and Antagonists as Research Tools

Angiotensin IV and its synthetic analogs play a vital role as research tools to investigate the physiological functions mediated by the AT4 receptor/IRAP system. frontiersin.orgcellmosaic.commdpi.comresearchgate.netphysiology.org Through rational design and screening efforts, high-affinity ligands for the AT4 receptor have been identified, including potent IRAP inhibitors with improved metabolic stability compared to the native peptide. mdpi.comresearchgate.net These compounds are indispensable for characterizing the binding site, elucidating signaling pathways, and understanding the diverse roles of the AT4 receptor/IRAP system in various physiological processes, such as cognition, renal function, and inflammation. frontiersin.orgmdpi.comphysiology.orgahajournals.org Specific agonists and antagonists, such as the AT4 antagonist divalinal, are used in experimental settings to selectively activate or block the AT4 receptor and dissect its contributions to observed biological effects. frontiersin.orgphysiology.orgahajournals.org The development of metabolically stable analogs is particularly important for in vivo studies, allowing for sustained investigation of their effects. acs.orgmdpi.comresearchgate.net

Advanced Research Methodologies and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a relationship between the structural properties of chemical compounds and their biological activities or physicochemical properties. nih.gov The fundamental principle is that the activity of a compound is related to its molecular structure. nih.gov QSAR models aim to predict the activity of new or untested compounds based on their structural descriptors. nih.gov Essential steps in QSAR studies typically include the selection of a dataset, extraction of structural or empirical descriptors, variable selection, model construction, and validation. nih.gov

QSAR modeling can utilize descriptors derived from two-dimensional (2D) or three-dimensional (3D) representations of molecules. 2D QSAR methods often employ descriptors based on molecular graphs, connectivity, or topological properties. 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and associated fields (e.g., steric and electrostatic) around the molecules to correlate structure with activity. These 3D approaches can provide insights into the spatial requirements and interactions important for activity.

CoMFA and CoMSIA are widely used 3D QSAR techniques. CoMFA involves aligning a set of molecules and calculating the steric and electrostatic fields around them using a probe atom. These field values at specific grid points are then used as descriptors in a statistical model to correlate with biological activity. CoMSIA extends CoMFA by adding other fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, potentially providing a more comprehensive description of the molecular interactions relevant to activity. Studies have compared the robustness and predictability of these methods.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are powerful computational tools used to study the interactions between molecules, such as a ligand and a protein target. Molecular docking predicts the preferred binding orientation (pose) of a ligand within a binding site of a receptor and estimates the binding affinity. Molecular dynamics simulations provide insights into the dynamic behavior of molecular systems over time, allowing researchers to observe the stability of ligand-receptor complexes and the conformational changes they undergo.

Molecular docking algorithms predict how a ligand binds to a target protein by exploring different poses and scoring them based on their predicted interaction energy. This helps in understanding the key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. Blind docking approaches can be used to explore the entire surface of a protein for potential binding sites.

Molecular docking provides scoring functions to estimate the binding affinity between a ligand and a protein. While docking scores are often used for ranking potential ligands, molecular dynamics simulations coupled with methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) or MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can provide more refined estimations of binding free energy by considering the flexibility of the system and the influence of the solvent. These computational methods help prioritize compounds with potentially strong binding to a target.

Chemoinformatics and Virtual Screening in Peptide Research

Chemoinformatics involves the use of computational and informational techniques to address problems in chemistry. In the context of drug discovery and peptide research, chemoinformatics tools are crucial for managing, analyzing, and interpreting large datasets of chemical structures and associated biological data. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify potential hits that are likely to bind to a target or possess a desired activity.

Virtual screening strategies can be based on ligand properties (ligand-based virtual screening) or the structure of the target protein (structure-based virtual screening, often involving molecular docking). These methods expedite the early stages of research by filtering large chemical spaces and focusing experimental efforts on the most promising candidates. Chemoinformatics approaches contribute to virtual screening by providing methods for molecular representation, similarity calculations, and the application of machine learning and data mining techniques to predict biological activity. While the provided search results discuss the general application of chemoinformatics and virtual screening in peptide and small molecule research, specific applications involving Iothalamate Meglumine (52580-29-7) were not found.

In Vitro and Ex Vivo Experimental Models

In vitro and ex vivo experimental models are fundamental tools in the study of the biological activities and mechanisms of action of chemical compounds like Angiotensin II (1-4). These models allow for controlled investigations at the cellular, tissue, and organ levels.

Cell Culture Systems (e.g., vascular smooth muscle cells, endothelial cells, renal tubule cells)

Cell culture systems are widely used to study the direct effects of compounds on specific cell types involved in cardiovascular and renal function. Vascular smooth muscle cells, endothelial cells, and renal tubule cells are particularly relevant given the known actions of angiotensin peptides. Studies using these cell types can provide insights into cellular responses such as proliferation, contraction, signaling pathways, and ion transport. nih.govnih.govmdpi.com For example, research has utilized cultured vascular smooth muscle cells to investigate their growth characteristics and responses to stimuli nih.gov, and both endothelial and vascular smooth muscle cells have been employed to study the effects of various factors on vascular function markers. mdpi.com While these cell culture systems are pertinent to the study of compounds affecting the angiotensin system, the provided search results did not include specific detailed research findings or data tables demonstrating the use of Angiotensin II (1-4) (this compound) in these particular cell culture models.

Tissue Homogenate Assays

Tissue homogenate assays involve the mechanical disruption of tissue samples to create a homogeneous mixture, allowing for the study of biochemical processes, enzyme activity, or the quantification of specific molecules within the tissue. thermofisher.comelkbiotech.comnih.gov This method is useful for analyzing the molecular composition of tissues and investigating how compounds affect intracellular components or pathways. Procedures for preparing tissue homogenates from various animal tissues, including methods for lysis and protein quantification, are established. thermofisher.comelkbiotech.com While tissue homogenate assays are a standard technique in biochemical research, the provided search results did not include specific detailed research findings or data tables demonstrating the use of Angiotensin II (1-4) (this compound) in tissue homogenate assays.

Analytical and Characterization Techniques for Angiotensin Ii 1 4 and Its Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying angiotensin peptides and their metabolites in biological samples. HPLC is often coupled with various detection methods to enhance sensitivity and specificity.

HPLC can be used to separate different angiotensin peptides, such as Angiotensin I, Angiotensin II, Angiotensin III, Angiotensin IV, Angiotensin-(1-7), Angiotensin-(1-9), and Angiotensin-(1-5), as well as Angiotensin II (1-4). jpp.krakow.plresearchgate.net Reversed-phase HPLC is a common approach for this separation. psu.eduwalshmedicalmedia.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer, sometimes with the addition of an ion-pairing reagent to improve separation. psu.eduwalshmedicalmedia.combioline.org.br

Various detection methods can be coupled with HPLC. Ultraviolet (UV) detection is possible for peptides containing aromatic amino acids, although its sensitivity might be limited for low physiological concentrations. bioline.org.br More sensitive detection methods are often employed, such as radioimmunoassay (RIA) psu.edunih.govnih.govspringernature.com or mass spectrometry (MS) jpp.krakow.plresearchgate.netnih.gov, which are discussed in subsequent sections.

Combining HPLC with RIA allows for the separation of peptides before quantification, improving the specificity of RIA, which can sometimes suffer from cross-reactivity with related peptides. nih.govnih.govspringernature.com This hyphenated technique enables the precise measurement of different angiotensins and their metabolites in plasma. nih.gov For instance, peptides can be extracted from plasma, separated by isocratic HPLC, and then quantitated by RIA using a sensitive antiserum. nih.gov

HPLC coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) provides an accurate and reproducible method for the quantitation of angiotensin metabolites. jpp.krakow.plresearchgate.net This method allows for the reliable measurement of main angiotensin metabolites, including Ang I, II, III, IV, 1-9, 1-7, and 1-5, in biological samples like tissue organ baths and cell culture media. jpp.krakow.plresearchgate.net

Radioimmunoassay (RIA) for Peptide Quantification and Specificity

Radioimmunoassay (RIA) is a highly sensitive technique used for the quantification of peptide hormones, including angiotensins. nih.govspringernature.com RIA relies on the competition between a fixed amount of radioactive labeled peptide and the unlabeled peptide in the sample for binding sites on a specific antibody. The amount of bound radioactive peptide is inversely proportional to the concentration of the unlabeled peptide in the sample.

RIA has been developed to characterize and quantify circulating and tissue angiotensins. nih.govspringernature.com While sensitive, the specificity of RIA can be a concern due to potential cross-reactivity of antibodies with structurally similar angiotensin peptides and metabolites. psu.eduahajournals.org For example, some Angiotensin II antisera may cross-react with endogenous Angiotensin II metabolites. psu.edunih.gov

To address the issue of cross-reactivity and improve specificity, RIA is often used in conjunction with chromatographic separation techniques like HPLC, as mentioned earlier. nih.govnih.govspringernature.com This allows for the isolation of specific peptides before RIA analysis, ensuring that the quantification is accurate for the target peptide. nih.govnih.gov

Different RIA protocols and antibodies have varying degrees of cross-reactivity with Angiotensin II-related peptides. Some antibodies are designed to be highly specific to Angiotensin II, showing minimal cross-reactivity with metabolites like Angiotensin III, Angiotensin IV, or Angiotensin-(1-7). ahajournals.org Other antibodies might have broader reactivity, which can be useful for detecting a range of related peptides, but requires chromatographic separation for specific quantification. nih.gov

Research findings have utilized RIA to measure angiotensin peptides in various biological contexts, such as in plasma and urine nih.gov, or in perfusate from isolated organs ahajournals.org. The sensitivity of Angiotensin I and Angiotensin II RIAs can be as low as 1 pg/tube. ahajournals.org

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay technique for the quantitative measurement of peptides like Angiotensin II. abcam.comantibodies.comfn-test.comebiohippo.com ELISA offers a sensitive and often high-throughput method for detecting target analytes in various biological samples, including serum, plasma, tissue homogenates, and other biological fluids. abcam.comantibodies.comfn-test.comebiohippo.com

Competitive ELISA is a common format used for small molecules and peptides like Angiotensin II. abcam.comantibodies.comfn-test.comebiohippo.com In a competitive ELISA, the target peptide in the sample competes with a fixed amount of immobilized peptide (or a labeled peptide) for binding sites on a specific antibody. abcam.comantibodies.comfn-test.comebiohippo.com The signal generated is inversely proportional to the concentration of the target peptide in the sample. abcam.comantibodies.comfn-test.comebiohippo.com

ELISA kits for Angiotensin II are commercially available and typically involve a microtiter plate pre-coated with the target antigen or capture antibody. abcam.comantibodies.comfn-test.comebiohippo.com Detection is often achieved using a biotinylated detection antibody followed by a streptavidin-enzyme conjugate (such as HRP-Streptavidin) and a chromogenic substrate (like TMB). abcam.comantibodies.comfn-test.comebiohippo.com The enzymatic reaction produces a colored product, and the absorbance is measured spectrophotometrically. abcam.comantibodies.comfn-test.comebiohippo.com

ELISA kits can have varying sensitivities and detection ranges. For example, some Angiotensin II ELISA kits report sensitivities below 18.75 pg/mL and detection ranges spanning from tens to thousands of pg/mL. abcam.comantibodies.comebiohippo.com These assays are valuable for quantifying Angiotensin II levels in different biological matrices.

Mass Spectrometry-Based Characterization (e.g., Affinity Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of peptides and proteins based on their mass-to-charge ratio (m/z). MS-based methods offer high specificity and can provide detailed structural information about angiotensin peptides and their metabolites.

Matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) MS and electrospray ionization-mass spectrometry (ESI-MS) are commonly used ionization techniques for peptide analysis. nih.govresearchgate.netjpp.krakow.plresearchgate.netahajournals.org Tandem mass spectrometry (MS/MS) provides fragmentation data, which is crucial for peptide sequencing and identification of metabolites. nih.govnih.govahajournals.org

MS-based molecular imaging techniques, such as MALDI imaging, allow for the spatial localization and analysis of angiotensin peptides and their metabolites within tissues. nih.govresearchgate.net This approach has been used to study the tissue distribution and activity of enzymes involved in Angiotensin II processing, identifying metabolites like Angiotensin III and Angiotensin-(1-7), and Angiotensin-(1-4) as a degradation product of Angiotensin-(1-7), in specific renal regions. nih.govresearchgate.net

Affinity mass spectrometry (AS-MS) is a technique used to study interactions between molecules, such as peptides and receptors. AS-MS can identify ligands that bind to a target protein by detecting non-covalent complexes or by analyzing ligands released from the complex after separation. acs.orgfrontiersin.org This method can be used to prospect for ligands in complex mixtures and study binding affinities. frontiersin.org While the provided search results discuss AS-MS in the context of drug-protein interactions and ligand screening acs.orgfrontiersin.org, its application to study the binding of angiotensin peptides, including Angiotensin II (1-4), to their receptors is a relevant area.

Targeted quantitative mass spectrometry assays, such as TOMAHAQ, are being developed for the sensitive and specific quantification of angiotensin receptors. ahajournals.org These methods identify and validate specific tryptic peptides from receptors like AT1R and AT2R, allowing for their quantification in biological samples. ahajournals.org

Photoaffinity Labeling for Receptor Binding Analysis

Photoaffinity labeling is a technique used to identify and characterize molecules that interact with specific binding sites, such as receptors. This method involves using a photoreactive analog of a ligand that binds to the receptor. Upon irradiation with UV light, the photoreactive group is activated and forms a covalent bond with amino acid residues in close proximity at the binding site. nih.govnih.govoup.comoup.com

Photoaffinity labeling with radioactive or labeled angiotensin analogs allows for the covalent labeling of angiotensin receptors. nih.govoup.com This labeled receptor can then be analyzed to determine its molecular weight, subunit composition, and identify the amino acid residues involved in ligand binding. nih.govoup.comoup.com

Studies have utilized photoaffinity labeling with photoreactive Angiotensin II analogs to analyze receptor sites in various tissues, including adrenal cortex, liver, anterior pituitary gland, and smooth muscle. nih.govoup.com For example, the radioactive photoaffinity analog 125I-[Sar1,(4-N3)Phe8]-Angiotensin II has been used to covalently label Angiotensin II receptors. nih.govoup.com Analysis of the labeled receptor by techniques like SDS-PAGE can reveal the molecular weight of the receptor subunits. nih.govoup.com Differences in the molecular weight of Angiotensin II binding sites have been observed between different tissues and species, suggesting variations in receptor structure or post-translational modifications like glycosylation. nih.govoup.com

Photoaffinity labeling, often coupled with subsequent analysis by techniques like SDS-PAGE or mass spectrometry, provides valuable information about the binding characteristics and structural properties of angiotensin receptors and their interaction with ligands. oup.comresearchgate.net

Western Blotting for Protein Expression Analysis (e.g., Receptors, Signaling Proteins)

Western blotting is a widely used technique in molecular biology to detect and quantify specific proteins in a sample. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. The binding of the primary antibody is detected using a labeled secondary antibody, often coupled with an enzyme that produces a detectable signal.

Western blotting is commonly used to analyze the expression levels of angiotensin receptors, such as Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R), as well as downstream signaling proteins involved in angiotensin pathways. researchgate.netnih.govresearchgate.netresearchgate.netphysiology.orgspandidos-publications.com

Studies have employed Western blotting to demonstrate the presence and expression levels of AT1 and AT2 receptors in various cell types and tissues, including cardiomyocytes and retinal pigment epithelium. nih.govresearchgate.netphysiology.org Western blot analysis can also be used to assess the purity of cell fractions by probing for markers specific to different cellular compartments. nih.govresearchgate.net

Furthermore, Western blotting is utilized to investigate changes in the expression of angiotensin receptors and signaling proteins in response to various stimuli or in different physiological and pathological conditions. researchgate.netphysiology.orgspandidos-publications.com For example, it has been used to study the expression of AT1R in cells treated with certain compounds spandidos-publications.com or to examine the expression of AT1 and AT2 receptors and proteins involved in oxidative stress in animal models. researchgate.netphysiology.org The technique allows for the relative quantification of protein levels by comparing the signal intensity of the target protein to a loading control protein. researchgate.net

Western blotting provides essential data on the presence and relative abundance of key proteins involved in angiotensin signaling, complementing functional studies and providing insights into the molecular mechanisms regulated by angiotensin peptides.

Advanced Research Concepts and Future Directions

Elucidation of RAS Complexity and Interplay of Angiotensin Peptides

The RAS is a complex enzymatic cascade involving the production of various angiotensin peptides, including Angiotensin II, Angiotensin-(1-7), Angiotensin III, and Angiotensin IV, each with distinct biological activities and receptor targets. nih.gov Research is ongoing to fully elucidate the intricate interplay between these peptides and their receptors. For instance, Angiotensin-(1-7) acts on the Mas receptor and the AT2R, and both Angiotensin-(1-7) and Alamandine can act on the Mas-related G protein-coupled receptor D (MrgD). researchgate.net Studies highlight the complex interactions between angiotensin peptides and other systems, such as the sympathetic nervous system, in regulating physiological processes like intestinal sodium and water absorption. jci.org Furthermore, the interactions of angiotensin peptides, vasopressin, and insulin (B600854) in organs like the heart are being investigated, particularly in the context of metabolic disorders such as obesity and diabetes mellitus, where these interactions can be markedly altered. mdpi.comnih.gov Understanding the intricate interplay within the RAS and with other physiological systems is pivotal for devising targeted therapeutic interventions. researchgate.net

Understanding Differential Signaling Biases of Angiotensin Receptors

Angiotensin receptors, particularly AT1R, are known to exhibit differential signaling biases, meaning that different ligands or even mechanical stimuli can selectively activate distinct downstream signaling pathways. plos.orgfrontiersin.org AT1R can couple to various G proteins, including Gq/11, Gi, and G12/13, and also activate G protein-independent pathways through β-arrestins. frontiersin.orgfrontiersin.org Research focuses on understanding how receptor conformation changes upon ligand binding or mechanical stretch to selectively engage specific downstream effectors. frontiersin.orgnih.gov For example, small structural modifications to the Angiotensin II octapeptide can lead to strongly biased signaling, preferentially activating β-arrestin pathways over Gq-mediated signaling. nih.gov Cryo-electron microscopy structures of AT1R bound to different agonists, including balanced and β-arrestin-biased analogs, are providing insights into the molecular mechanisms governing this biased signaling, highlighting the role of key structural networks within the receptor. embopress.org Single-molecule imaging techniques are also being used to study how different biased ligands affect the stoichiometry and dynamics of AT1R, revealing that β-arrestin-biased ligands can induce the formation of higher-order receptor aggregates. mdpi.com

Identification of Novel Receptor Agonists and Antagonists with Specific Signaling Profiles

The understanding of biased signaling has opened new avenues for the identification and development of novel receptor agonists and antagonists with specific signaling profiles. The goal is to develop ligands that can selectively activate beneficial pathways while avoiding those that contribute to adverse effects. plos.org Research is focused on designing compounds that can preferentially activate either G protein-dependent or β-arrestin-dependent pathways of the AT1R. embopress.org Examples include the development of β-arrestin-biased AT1R agonists that have shown potential for treating conditions like acute heart failure. frontiersin.orgembopress.org Novel non-peptide AT1 receptor antagonists are also being designed and evaluated for their antihypertensive activities. rsc.orgfrontiersin.org Furthermore, the potential of natural compounds as AT1 receptor inhibitors is being explored using in silico studies and molecular docking. acs.org The development of dualsteric ligands, which combine orthosteric and allosteric binding properties, is another area of research aimed at broadening the pharmacological profiles of AT1R ligands. researchgate.netgenscript.com

Translational Research on Angiotensin II Signaling Pathways for Therapeutic Target Identification (pre-clinical)

Translational research is crucial for bridging the gap between basic science discoveries and clinical applications. Rigorous translational research on Angiotensin II signaling pathways, including studies in large animals and humans, is expected to contribute to establishing effective new therapies for various diseases. nih.govnih.govphysiology.org Pre-clinical studies are investigating the therapeutic potential of targeting Angiotensin II signaling in various conditions. For instance, Angiotensin II type 1 receptor blockers have shown promise in pre-clinical models of arterial calcification. nih.govphysiology.org Research is also exploring the potential of targeting Angiotensin II receptors as novel targets for fear-based disorders like PTSD, with pre-clinical and epidemiological evidence suggesting a potential benefit of AT1R antagonists. uci.edu The complexity of Angiotensin II signal transduction in the pathophysiology of various organs, including the vasculature, heart, kidney, and brain, as well as its involvement in inflammation, metabolic dysfunction, and aging, highlights the broad scope of translational research in this area. nih.govphysiology.org

Methodological Advancements in Peptide Synthesis and Characterization

Advancements in peptide synthesis and characterization methods are crucial for the development and study of Angiotensin II and its analogs, as well as novel peptide-based therapeutic agents targeting the RAS. Biotechnological advances in peptide synthesis and formulation have facilitated the generation of peptides with therapeutic potential. mdpi.com Research is focused on developing more sustainable and efficient peptide synthesis strategies, such as improved solid-phase peptide synthesis techniques. rsc.orgtandfonline.comacs.org Accurate and thorough peptide characterization is essential to verify the structure, sequence, purity, and biological function of synthetic peptides, meeting regulatory and scientific standards. resolvemass.caresolvemass.caoxfordglobal.com Key characterization techniques include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), capillary electrophoresis, and amino acid analysis. resolvemass.caresolvemass.caoxfordglobal.comijsra.net These methods are used to assess molecular weight, confirm sequence, determine purity, analyze structural integrity, and detect impurities, including closely eluting and isomeric impurities. resolvemass.caresolvemass.caoxfordglobal.comijsra.net Mass spectrometry, particularly ESI-MS and MALDI-TOF, is a standard method for peptide identification and characterization, providing information on molecular weight, sequence, and post-translational modifications. ijsra.netdiva-portal.org HPLC is vital for separating and quantifying impurities. resolvemass.caoxfordglobal.com NMR spectroscopy is valuable for determining 3D structure and identifying impurities based on chemical shifts. resolvemass.caoxfordglobal.com Methodological advancements in these areas are continuously improving the ability to design, synthesize, and characterize peptides for research and therapeutic applications.

Q & A

Q. How can interdisciplinary approaches (e.g., materials science + biochemistry) enhance the utility of this compound in drug delivery systems?

  • Methodological Guidance : Collaborate across disciplines to design hybrid systems (e.g., this compound-loaded nanoparticles). Characterize drug release kinetics using dialysis membranes and HPLC. Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT) and in vivo pharmacokinetic studies. Use TEM/DLS to monitor nanoparticle stability and encapsulation efficiency .

Key Considerations for Methodological Rigor

  • Data Transparency : Share raw data and code repositories to facilitate reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and biological assays .
  • Theoretical Integration : Link experiments to established frameworks (e.g., transition state theory for catalysis) to strengthen interpretability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.